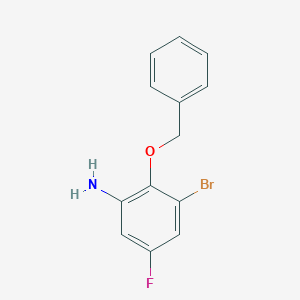

2-(Benzyloxy)-3-bromo-5-fluoroaniline

Vue d'ensemble

Description

2-(Benzyloxy)-3-bromo-5-fluoroaniline, also known as 2-Benzyloxy-3-bromo-5-fluoroaniline, is a brominated aniline derivative that is used in various scientific research applications. It is a synthetic compound that has been used in the synthesis of a variety of peptides, heterocyclic compounds, and other organic compounds. It is also used as a research tool in the study of biochemical and physiological processes.

Applications De Recherche Scientifique

Synthesis of Benzyl Ethers and Esters

Scientific Field

Organic Chemistry Summary of Application: This compound is utilized in the synthesis of benzyl ethers and esters, which are crucial in the protection of alcohol substrates during complex organic syntheses . Methods of Application:

- Conditions: Neutral conditions without the need for acidic activation. Results: The method yields benzyl ethers and esters in good to excellent yield, demonstrating its effectiveness as a protecting group under neutral conditions .

Preparation of Sequential Polypeptides

Scientific Field

Biochemistry Summary of Application: 2-(Benzyloxy)-3-bromo-5-fluoroaniline is used in the preparation of sequential polypeptides, which are important for studying protein structures and functions . Methods of Application:

- Conditions: Specific conditions tailored to the amino acids involved. Results: The sequential polypeptides synthesized are used to mimic natural protein sequences, aiding in the understanding of protein folding and function .

Synthesis of Multidentate Chelating Ligands

Scientific Field

Inorganic Chemistry Summary of Application: The compound serves as a reagent for the synthesis of multidentate chelating ligands, which are essential in coordination chemistry for forming stable complexes with metal ions . Methods of Application:

- Conditions: Controlled pH and temperature to ensure proper ligand binding. Results: The resulting chelating ligands exhibit strong binding affinities for various metals, useful in catalysis and material science .

Pharmaceutical Intermediate

Scientific Field

Pharmaceutical Chemistry Summary of Application: Acts as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring a benzyloxy moiety . Methods of Application:

Organic Synthesis Protecting Group

Scientific Field

Synthetic Chemistry Summary of Application: Used as a protecting group in organic synthesis to safeguard functional groups during reaction sequences . Methods of Application:

- Conditions: Mild conditions that are compatible with sensitive substrates. Results: The protection strategy allows for the successful completion of complex synthetic routes without degradation of sensitive groups .

Research and Chemical Synthesis

Scientific Field

Chemical Research Summary of Application: Employed in various chemical research and synthesis projects where a benzyloxy group is needed . Methods of Application:

Propriétés

IUPAC Name |

3-bromo-5-fluoro-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrFNO/c14-11-6-10(15)7-12(16)13(11)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWDOSSHMJXEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-bromo-5-fluoroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)

![1-[2-(morpholin-4-yl)ethyl]-1H-indol-5-amine](/img/structure/B1438226.png)

![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)

![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)

![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)

![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)

![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)

![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)